Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate
CAS No.: 112392-66-2
Cat. No.: VC8172657
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112392-66-2 |
|---|---|
| Molecular Formula | C9H17NO4 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12) |
| Standard InChI Key | GJDICGOCZGRDFM-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OC)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C(=O)OC)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate features a tert-butoxycarbonyl (Boc) group attached to the amino moiety of a propanoic acid methyl ester. The Boc group serves as a protective shield for the amine, enabling selective reactions at other functional sites during multi-step syntheses. Key structural attributes include:
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Chirality: The compound exhibits a single chiral center at the α-carbon of the amino acid backbone, conferring stereochemical specificity critical for biological activity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 311.33 g/mol |
| Log P (XLOGP3) | 1.43 |
| TPSA | 105.09 Ų |
| Water Solubility (ESOL) | 1.41 mg/mL |
| Melting Point | Not reported |
The compound’s moderate lipophilicity (Log P = 1.43) and high gastrointestinal absorption (predicted) suggest utility in prodrug formulations .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves Boc protection of methyl 2-aminopropanoate derivatives. A representative procedure from Ambeed.com (2020) achieved a 96% yield using sodium bicarbonate in a tetrahydrofuran-water system at 0–20°C for 16 hours :
Reaction Scheme:
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Substrate: (S)-2-Amino-3-(3,4-methylenedioxyphenyl)propanoic acid methyl ester hydrochloride
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Reagents: Boc₂O (di-tert-butyl dicarbonate), NaHCO₃
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Conditions: THF/H₂O, 0°C → 20°C, 16 h
Post-reaction workup includes solvent removal, ethyl acetate extraction, and drying over anhydrous Na₂SO₄ .
Table 2: Comparative Synthesis Yields
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0–20 | 16 | 96 |
| 20 | 1 | 85 |
| Ambient | 1.5 | 76 |
Shorter reaction times at ambient temperatures reduce yields due to incomplete Boc group incorporation .
Green Chemistry Innovations
Recent studies emphasize safer alternatives to traditional methods. Abe et al. (2022) demonstrated a 97% yield using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in THF under inert atmospheres, avoiding toxic cyanating agents . This aligns with trends toward sustainable peptide synthesis .
Applications in Pharmaceutical Research
Peptide Intermediate
The compound’s Boc group facilitates sequential peptide elongation. For instance, it serves as a precursor in sedum alkaloid synthesis, where stereochemical integrity is paramount .
Prodrug Development
High GI absorption (predicted bioavailability score: 0.55) positions it as a candidate for orally administered prodrugs targeting neurological disorders . Its inability to cross the blood-brain barrier (BBB permeant: No) limits direct CNS applications but enhances peripheral targeting .
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, ventilation |
| Storage | 2–8°C in airtight container |
| Spill Management | Absorb with inert material |
Future Directions
Scalability Challenges
While lab-scale syntheses are robust, industrial-scale production requires optimization of catalyst recovery and solvent recycling. Continuous flow systems may address these issues .
Expanding Applications
Ongoing research explores its use in metal-organic frameworks (MOFs) for drug delivery, leveraging its carboxylate moiety for coordination chemistry .
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